molecular formula C15H14N2O3 B2726830 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide CAS No. 1797835-26-7

3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide

Cat. No. B2726830
CAS RN: 1797835-26-7
M. Wt: 270.288
InChI Key: RMOSBBFNGXGGRP-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide, also known as BMY-14802, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide is not fully understood, but it is thought to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, this compound may increase the levels of endocannabinoids in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of endocannabinoids in the brain, leading to anxiolytic and antidepressant effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell death. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide in lab experiments is its selectivity for FAAH, which allows for more targeted research. However, one limitation is that this compound may have off-target effects on other enzymes and receptors, which could affect the interpretation of results.

Future Directions

Future research on 3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide could include further studies on its potential therapeutic applications in areas such as anxiety, depression, and cancer. Additionally, research could focus on developing more selective FAAH inhibitors with fewer off-target effects. Finally, studies could investigate the long-term effects of this compound use and its potential for addiction and abuse.

Synthesis Methods

3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide can be synthesized using a multi-step process. The first step involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanol with 1-bromo-2-methylpropane to form 3-(2H-1,3-benzodioxol-5-yl)-1-bromo-2-methylpropane. This intermediate is then reacted with sodium cyanide and copper(I) iodide to form this compound, the final product.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. Inflammation research has shown that this compound may have anti-inflammatory effects.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(2)12(8-16)17-15(18)6-4-11-3-5-13-14(7-11)20-9-19-13/h3,5,7,10,12H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSBBFNGXGGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C#CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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